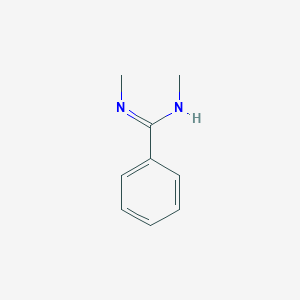

(Z)-N,N'-dimethylbenzenecarboximidamide

説明

(Z)-N,N'-Dimethylbenzenecarboximidamide is a stereoisomeric carboximidamide derivative characterized by a benzene ring substituted with two methyl groups on the nitrogen atoms of the imidamide group in a Z-configuration. The Z stereochemistry implies that the higher-priority substituents (methyl groups) are on the same side of the double bond or planar structure, influencing its electronic and steric properties.

特性

CAS番号 |

29019-38-3 |

|---|---|

分子式 |

C9H12N2 |

分子量 |

148.20 g/mol |

IUPAC名 |

N,N'-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11) |

InChIキー |

LNWZWTFWTFMNQD-UHFFFAOYSA-N |

正規SMILES |

CNC(=NC)C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzenecarboximidamide, n,n’-dimethyl- typically involves the reaction of benzonitrile with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5CN+(CH3)2NH→C6H5C(NH(CH3)2

類似化合物との比較

Structural and Electronic Comparisons

- Steric Effects : The Z-configuration in (Z)-N,N'-dimethylbenzenecarboximidamide imposes steric constraints that may limit rotational freedom (rotatable bonds: 4 in analog ), unlike linear quaternary ammonium compounds like BAC12, which have flexible alkyl chains .

- Electronic Properties : The N-hydroxy substituent in compounds like N-hydroxy-4-nitro-benzenecarboximidamide introduces strong electron-withdrawing effects, enhancing acidity and reactivity compared to methyl-substituted analogs .

- Positional Isomerism : 2,3-Dimethylbenzenecarboximidamide exhibits lower topological polar surface area (TPSA) compared to para-substituted derivatives, impacting solubility and membrane permeability .

Functional and Application Differences

- Biocidal Activity : BAC12 and other quaternary ammonium compounds () function as surfactants with broad antimicrobial activity, whereas carboximidamides are more specialized in coordination chemistry or pharmaceutical intermediates .

- In contrast, dimethyl-substituted analogs lack such restrictions.

- Computational Studies : DFT analyses on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () suggest that the Z-configuration stabilizes transition states in reaction mechanisms, a trend likely applicable to (Z)-N,N'-dimethylbenzenecarboximidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。